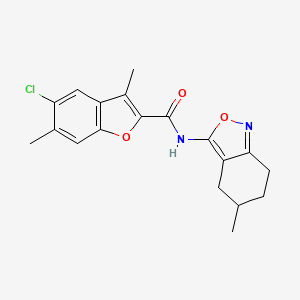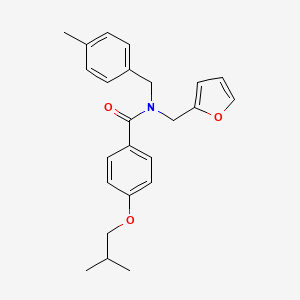![molecular formula C21H21N7OS2 B11401705 N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B11401705.png)
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazine ring, a tetrazole ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized by reacting 4-methylbenzylamine with carbon disulfide and hydrazine hydrate under reflux conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced by reacting the thiadiazine intermediate with sodium azide and ammonium chloride in a polar solvent such as dimethylformamide (DMF).
Formation of the Butanamide Chain: The final step involves the coupling of the tetrazole-thiadiazine intermediate with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazine and tetrazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It is explored for use in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as signal transduction, metabolism, or gene expression.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamide
- **N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide
Uniqueness
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its longer butanamide chain compared to similar compounds may result in different pharmacokinetic properties and interactions with molecular targets.
Properties
Molecular Formula |
C21H21N7OS2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide |
InChI |
InChI=1S/C21H21N7OS2/c1-3-18(31-21-25-26-27-28(21)16-7-5-4-6-8-16)19(29)22-20-24-23-17(13-30-20)15-11-9-14(2)10-12-15/h4-12,18H,3,13H2,1-2H3,(H,22,24,29) |
InChI Key |
GYFINYNELYCNQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(CS1)C2=CC=C(C=C2)C)SC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(5-{[(4-chlorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11401658.png)
![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11401666.png)
![N-[2-(5-{[(4-chlorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11401673.png)
![3-(3-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11401675.png)
![5-chloro-2-(ethylsulfonyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide](/img/structure/B11401682.png)
![N-(2-methoxyphenyl)-4-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11401702.png)
![Dimethyl {5-[(2-chlorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11401708.png)
![{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone](/img/structure/B11401715.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide](/img/structure/B11401731.png)
